molecular formula C33H38N4O4 B5520591 N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B5520591
M. Wt: 554.7 g/mol
InChI Key: CXHXZAGYACOYNK-ALQBTCKLSA-N
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Description

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by its unique structure, which includes an indole moiety, a nitro group, and a phenoxyacetohydrazide linkage

Mechanism of Action

Indole derivatives have been found to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . For example, some indole derivatives have shown inhibitory activity against influenza A .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions in this field could involve synthesizing a variety of indole derivatives and screening them for different pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Benzylation: The indole is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Hydrazide: The phenoxyacetohydrazide is synthesized by reacting phenoxyacetic acid with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the benzylated indole with the phenoxyacetohydrazide in the presence of an appropriate catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, compounds with indole moieties are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The presence of the indole ring and the nitro group suggests that it may interact with biological targets in unique ways.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide: shares similarities with other indole-based hydrazides and nitroaromatic compounds.

    Indole-3-carbinol: Known for its anticancer properties.

    2,4-Dinitrophenylhydrazine: Used in analytical chemistry for the detection of carbonyl compounds.

Uniqueness

The uniqueness of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O4/c1-23-27(26-14-10-11-15-28(26)36(23)20-24-12-8-7-9-13-24)19-34-35-31(38)21-41-30-17-16-25(18-29(30)37(39)40)33(5,6)22-32(2,3)4/h7-19H,20-22H2,1-6H3,(H,35,38)/b34-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHXZAGYACOYNK-ALQBTCKLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)COC4=C(C=C(C=C4)C(C)(C)CC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N/NC(=O)COC4=C(C=C(C=C4)C(C)(C)CC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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